2-Methylpropane-2-d
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-Methylpropane-2-d involves a range of techniques and processes aimed at introducing functional groups or altering the molecular structure to achieve desired properties. For instance, one study details the synthesis of a novel compound, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, through a slow evaporation technique, utilizing mixed solvent systems and further characterizing the compound using XRD, FTIR, NMR, UV-Vis spectra, and DFT computations (Pavitha et al., 2017). Another study focuses on the synthesis of deuterium-labeled isobutane variants, showcasing methods for isotopic labeling which are crucial for tracing and studying chemical reactions (Sassi et al., 1999).
Molecular Structure Analysis
Investigations into the molecular structure of 2-Methylpropane-2-d derivatives utilize advanced spectroscopic techniques and computational methods. The study by Pavitha et al. (2017) is an excellent example, where the molecular structure is elucidated through single crystal XRD, complemented by DFT calculations to optimize the ground state geometry and assign fundamental vibrations using potential energy distribution obtained from DFT computations.
Chemical Reactions and Properties
The chemical reactivity of 2-Methylpropane-2-d derivatives is explored through various reactions, including unexpected transformations catalyzed by specific catalysts, as demonstrated in the conversion of 2-methylpropane to 2,3-dimethylbutane with high selectivity (Merle et al., 2009). Such studies shed light on the compound's potential in synthesizing new materials or as intermediates in organic synthesis.
Physical Properties Analysis
Research on the physical properties of 2-Methylpropane-2-d and its derivatives often involves determining phase behavior, melting points, and other thermodynamic properties. Koide et al. (1956) provide insights into the crystal structure and phase transitions of 1,1,1,2-Tetrachloro-2-methylpropane, showcasing the application of X-ray diffraction in understanding the solid-state properties (Koide et al., 1956).
Chemical Properties Analysis
The chemical properties of 2-Methylpropane-2-d derivatives, such as reactivity, stability, and interaction with various reagents, are central to their application in chemical synthesis and material science. Studies like the one by Bastian et al. (2011) demonstrate the engineering of pathway enzymes to enable anaerobic production of isobutanol, a biofuel, from glucose, highlighting the compound's role in renewable energy sources (Bastian et al., 2011).
Scientific Research Applications
Synthesis and Labeling :
- 2-Methylpropane-2-d1, along with nonadeuterated isobutane and perdeuterated isobutane, were synthesized for use in labeling studies. This involved classical organic chemistry and H/D exchange processes on solid acids (Sassi, Coeppert, Sommer, Esteves, & Mota, 1999).
Structural and Spectroscopic Studies :
- A novel compound, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, was synthesized and characterized, demonstrating the potential for creating new molecules for various applications (Pavitha, Prashanth, Ramu, Ramesh, Mamatha, & Reddy, 2017).
Reaction Mechanisms Studies :
- The reaction mechanisms of alkanes catalyzed by solid super acid were studied using isotopically labeled alkanes, including 2-methylpropane-d0d10. This helped in understanding the rearrangements of the carbon skeletons in these reactions (Takahashi & Hattori, 1981).
Radiosynthesis and PET Tracer Development :
- The study aimed to synthesize 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol for use in positron emission tomography (PET) tracers, demonstrating the potential of these compounds in medical imaging (Rotteveel, Poot, Funke, Pekošak, Filp, Lammertsma, & Windhorst, 2017).
Decomposition Mechanisms and Radical Reactions :
- The decomposition mechanisms of But2Se in the presence of deuterium-labeled analogues, including 2-methylpropane, were investigated. This provided insights into the radical chain reactions involving hydrogen (Pickett, Foster, Maung, & Cole-Hamilton, 1999).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-protiopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPMTNAJDCUHE-LCNXKSLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
58.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-protiopropane | |
CAS RN |
13183-68-1 | |
Record name | 2-Methylpropane-2-d | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13183-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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